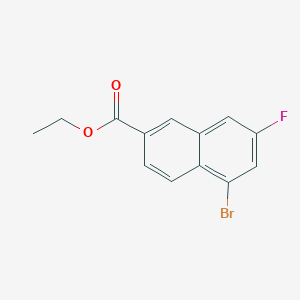

Ethyl 5-bromo-7-fluoro-2-naphthoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-bromo-7-fluoro-2-naphthoate is a chemical compound with the molecular formula C13H10BrFO2 . It has a molecular weight of 297.12 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for Ethyl 5-bromo-7-fluoro-2-naphthoate is 1S/C13H10BrFO2/c1-2-17-13(16)8-3-4-11-9(5-8)6-10(15)7-12(11)14/h3-7H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine and fluorine atoms on the naphthoate ring.Physical And Chemical Properties Analysis

Ethyl 5-bromo-7-fluoro-2-naphthoate is a white to yellow solid . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

- Ethyl 5-bromo-7-fluoro-2-naphthoate can serve as a fluorescent probe due to its inherent fluorescence properties. Researchers use it to label specific cellular structures, proteins, or nucleic acids for imaging studies. Its emission wavelength allows visualization under fluorescence microscopy, aiding in biological and medical research .

- Scientists employ this compound to study biological processes and identify potential drug targets. By modifying the ethyl ester group, they can create derivatives that selectively bind to specific proteins or enzymes. These derivatives help elucidate cellular pathways and validate drug candidates .

- Ethyl 5-bromo-7-fluoro-2-naphthoate exhibits interesting photophysical properties, including absorption and emission spectra. Researchers investigate its behavior in different solvents, pH conditions, and temperatures. Such studies contribute to our understanding of molecular interactions and photochemical processes .

- The bromine and fluorine substituents make this compound valuable in synthetic chemistry. Researchers use it as a building block for constructing more complex molecules. Medicinal chemists explore its derivatives to design novel drugs with improved pharmacological properties .

- Ethyl 5-bromo-7-fluoro-2-naphthoate can be incorporated into sensors for detecting environmental pollutants or specific analytes. Its fluorescence response changes upon interaction with target molecules, making it useful for monitoring water quality, air pollution, or chemical spills .

- Researchers investigate the optical properties of this compound for potential applications in optoelectronic devices. Thin films or nanoparticles containing ethyl 5-bromo-7-fluoro-2-naphthoate could find use in organic light-emitting diodes (OLEDs), solar cells, or sensors .

Fluorescent Probes and Imaging Agents

Chemical Biology and Target Identification

Photophysical Studies and Spectroscopy

Organic Synthesis and Medicinal Chemistry

Environmental Monitoring and Sensors

Materials Science and Optoelectronics

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H320, H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and rinsing mouth (P330) .

Propriétés

IUPAC Name |

ethyl 5-bromo-7-fluoronaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO2/c1-2-17-13(16)8-3-4-11-9(5-8)6-10(15)7-12(11)14/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBFINWSSFIRIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2C=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2684863.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2684865.png)

![[(3-Methylphenyl)carbamoyl]methyl 4,6-dichloropyridine-2-carboxylate](/img/structure/B2684868.png)

![(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol](/img/structure/B2684872.png)

![(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2684876.png)

![N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2684877.png)

![2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2684880.png)

![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2684883.png)

![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)